Cas no 46113-76-2 (5-Butylresorcinol)

5-Butylresorcinol 化学的及び物理的性質

名前と識別子

-

- 5-butylbenzene-1,3-diol

- 5-Butylresorcinol

- SY266808

- AS-82032

- 5-Butyl-1,3-benzenediol

- SCHEMBL70008

- 1-butyl-3,5-dioxybenzene

- MFCD24713697

- 46113-76-2

- EN300-2529922

- A1-19837

- E78792

- DTXSID70563470

- 1,3-Benzenediol, 5-butyl-

- Z1513806573

- 5-Butyl-1,3-benzenediol; 5-Butylresorcin

- JOZMGUQZTOWLAS-UHFFFAOYSA-N

- DTXCID30514246

- 5-butylresorcinol

- 5-Butylbenzene-1,3-diol

- 830-181-9

- WBA11376

-

- MDL: MFCD24713697

- インチ: InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3

- InChIKey: JOZMGUQZTOWLAS-UHFFFAOYSA-N

- SMILES: CCCCC1=CC(=CC(=C1)O)O

計算された属性

- 精确分子量: 166.099379685g/mol

- 同位素质量: 166.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 115

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 40.5Ų

5-Butylresorcinol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B850055-10mg |

5-Butylresorcinol |

46113-76-2 | 10mg |

$ 127.00 | 2023-09-08 | ||

| TRC | B850055-500mg |

5-Butylresorcinol |

46113-76-2 | 500mg |

$ 1740.00 | 2023-04-18 | ||

| TRC | B850055-1000mg |

5-Butylresorcinol |

46113-76-2 | 1g |

$ 3244.00 | 2023-04-18 | ||

| TRC | B850055-1g |

5-Butylresorcinol |

46113-76-2 | 1g |

$ 2665.00 | 2022-06-01 | ||

| eNovation Chemicals LLC | Y1189657-0.25g |

5-Butyl-1,3-benzenediol |

46113-76-2 | 97% | 0.25g |

$540 | 2024-07-19 | |

| Enamine | EN300-2529922-1.0g |

5-butylbenzene-1,3-diol |

46113-76-2 | 95% | 1.0g |

$986.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1189657-1g |

5-Butyl-1,3-benzenediol |

46113-76-2 | 97% | 1g |

$1065 | 2024-07-19 | |

| Aaron | AR006Y4Q-1g |

1,3-Benzenediol, 5-butyl- |

46113-76-2 | 97% | 1g |

$999.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1189657-0.25g |

5-Butyl-1,3-benzenediol |

46113-76-2 | 97% | 0.25g |

$540 | 2025-02-20 | |

| Aaron | AR006Y4Q-100mg |

1,3-Benzenediol, 5-butyl- |

46113-76-2 | 97% | 100mg |

$266.00 | 2025-02-11 |

5-Butylresorcinol 関連文献

-

1. Caper tea

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

5-Butylresorcinolに関する追加情報

5-Butylresorcinol (CAS No. 46113-76-2): A Comprehensive Overview

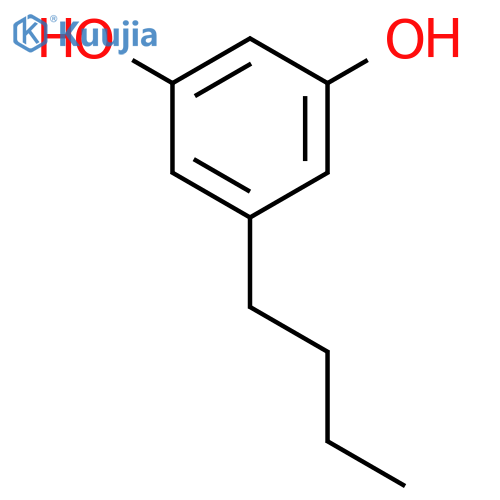

5-Butylresorcinol (CAS No. 46113-76-2) is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, also referred to as 4-hydroxy-3-(butylphenol), belongs to the class of resorcinols, which are derivatives of resorcinol (1,3-dihydroxybenzene). The presence of a butyl group attached to the phenolic ring imparts unique chemical properties, making it a valuable molecule in numerous applications.

The molecular formula of 5-butylresorcinol is C12H16O2, with a molecular weight of 192.25 g/mol. Its structure consists of a benzene ring substituted with a hydroxyl group at position 3 and a butyl group at position 4. This arrangement not only influences its physical properties but also plays a crucial role in its reactivity and functionality. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments.

One of the most notable applications of 5-butylresorcinol is in the field of polymer chemistry. The compound serves as an effective initiator for radical polymerization reactions, particularly in the synthesis of polystyrene and other related polymers. Its ability to generate stable radicals under thermal or photochemical conditions makes it an ideal candidate for controlled polymerization processes. Researchers have demonstrated that the use of 5-butylresorcinol as an initiator can significantly enhance the mechanical properties of resulting polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.

In addition to its role in polymer chemistry, 5-butylresorcinol has found applications in pharmaceuticals and biotechnology. The compound exhibits antioxidant properties, which are attributed to its phenolic hydroxyl groups. Antioxidants are crucial in preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Recent studies have explored the potential of 5-butylresorcinol as a natural antioxidant supplement, highlighting its ability to scavenge free radicals and protect cellular components from oxidative damage.

The synthesis of 5-butylresorcinol involves several methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized over the years to improve yield and purity. For instance, the use of Lewis acids such as AlCl3 in Friedel-Crafts alkylation has been shown to enhance the reaction efficiency, while the employment of microwave-assisted synthesis techniques has reduced reaction times significantly.

From an environmental perspective, 5-butylresorcinol has been studied for its biodegradability and toxicity profiles. Research indicates that the compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its elimination from aquatic environments. However, further studies are required to fully understand its long-term ecological impact and potential risks associated with industrial discharge.

The demand for 5-butylresorcinol has been steadily increasing due to its diverse applications across multiple industries. Market analysis suggests that the global demand for resorcinol derivatives is expected to grow at a compound annual growth rate (CAGR) of 4.5% over the next five years, driven by advancements in polymer technology and increasing awareness of natural antioxidants in healthcare.

In conclusion, 5-butylresorcinol (CAS No. 46113-76-2) is a multifaceted compound with significant potential in various fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key molecule for future innovations. As research continues to uncover new avenues for its utilization, 5-butylresorcinol is poised to play an even more prominent role in both academic and industrial settings.

46113-76-2 (5-Butylresorcinol) Related Products

- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)

- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)

- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)